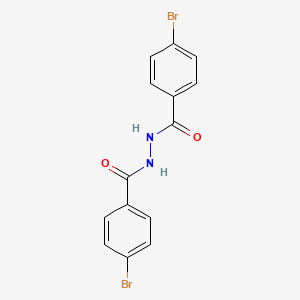

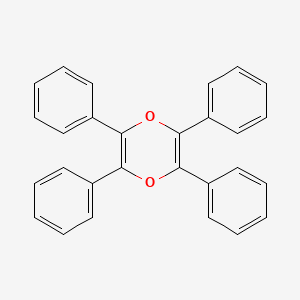

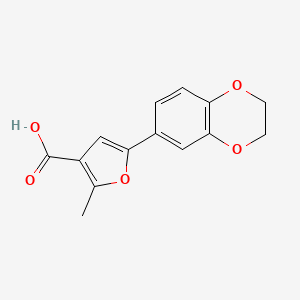

![molecular formula C15H11N3 B3056276 9-Methyl-6H-indolo[2,3-b]quinoxaline CAS No. 70038-75-4](/img/structure/B3056276.png)

9-Methyl-6H-indolo[2,3-b]quinoxaline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 9-Methyl-6H-indolo[2,3-b]quinoxaline involves several steps. Notably, it can be prepared by the condensation of isatin (or its derivatives) with o-phenylenediamine . The reaction proceeds through cyclization to form the fused ring system. Additionally, alkylation of the title compound with dimethyl sulfate yields the corresponding quaternary salts, which can be further functionalized .

Chemical Reactions Analysis

Wissenschaftliche Forschungsanwendungen

Antiviral and Interferon Inducing Abilities

9-Methyl-6H-indolo[2,3-b]quinoxaline derivatives have been studied for their antiviral activities and ability to induce interferons. These compounds have shown potential as low-toxic yet potent interferon inducers and antivirals, with certain derivatives like morpholine and 4-methyl-piperidine exhibiting significant activity (Shibinskaya et al., 2010).

DNA and Protein Interaction

These compounds are known for their interaction with DNA, playing a key role in their pharmacological activities. Their mechanism primarily involves DNA intercalation, and the thermal stability of the intercalated complex is crucial in determining their anticancer and antiviral activities. The thermal stability varies depending on the substituents and side chains attached to the indolo[2,3-b]quinoxaline nucleus (Moorthy et al., 2013).

Synthesis and Chemical Properties

Research has focused on the synthesis of various indolo[2,3-b]quinoxaline derivatives and exploring their chemical properties. For example, the alkylation of these compounds, leading to quaternary salts and their conversion to perchlorates, has been studied, along with the impact of these modifications on their chemical behavior (Shulga & Shulga, 2020).

Antitumor Properties

This compound derivatives have been explored for their antitumor properties. The synthesis of novel derivatives with enhanced DNA binding affinity and their in vitro antitumor activities against various cancer cell lines have been a significant focus. This includes understanding the role of specific structural modifications in their antitumor effect (Gu et al., 2017).

Synthesis Techniques

There is ongoing research into the efficient synthesis of indolo[2,3-b]quinoxaline derivatives. This includes exploring different synthesis techniques, such as microwave-assisted synthesis, which offers advantages like higher yields, lower operating temperatures, and reduced waste (Avula et al., 2015).

Antibacterial Activities

Some derivatives of this compound have been synthesized and tested for their antibacterial activity against various bacterial strains. This exploration has led to the identification of compounds with potent inhibitory activity, suggesting potential for further investigation in antibacterial applications (Murthy et al., 2011).

Wirkmechanismus

Target of Action

The primary targets of 9-Methyl-6H-indolo[2,3-b]quinoxaline are DNA and proteins . The compound interacts with these targets, leading to a variety of biological effects.

Mode of Action

This compound operates primarily through intercalation into the DNA helix . This interaction disrupts vital processes for DNA replication , leading to changes in the function and behavior of cells.

Biochemical Pathways

The compound’s interaction with DNA affects various biochemical pathways. The disruption of DNA replication can lead to cell cycle arrest and apoptosis, contributing to its antiviral and cytotoxic activities .

Pharmacokinetics

Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the inhibition of cell growth and proliferation, leading to its antiviral and cytotoxic effects . It has demonstrated excellent antiviral effect against human CMV, HSV-1 and VZV .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy in nonaqueous redox flow batteries suggest that it may be sensitive to changes in the chemical environment

Biochemische Analyse

Biochemical Properties

9-Methyl-6H-indolo[2,3-b]quinoxaline is known to interact with DNA, showing good binding affinity as evident from the high thermal stability of the compound-DNA complex . This interaction is predominantly through DNA intercalation , a process that disrupts vital processes for DNA replication .

Cellular Effects

The cytotoxic effects of this compound have been observed in various human cancer cell lines . Some derivatives of 6H-indolo[2,3-b]quinoxaline have shown selective cytotoxicity against certain cancer cells . These compounds have also been reported to possess significant modulating activity on multi-drug resistance (MDR), a major obstacle in cancer chemotherapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves intercalation into the DNA helix . This disrupts the processes that are vital for DNA replication , thereby exerting its cytotoxic effects. These compounds have shown poor inhibitory activity on topoisomerase II enzyme .

Temporal Effects in Laboratory Settings

In terms of stability, this compound exhibits remarkable stability with 99.86% capacity retention over 49.5 hours of H-cell cycling . This suggests that the compound is stable over time in laboratory settings.

Eigenschaften

IUPAC Name |

9-methyl-6H-indolo[3,2-b]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-9-6-7-11-10(8-9)14-15(17-11)18-13-5-3-2-4-12(13)16-14/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTJKSASESQALZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=NC4=CC=CC=C4N=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418264 | |

| Record name | 9-Methyl-6H-indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70038-75-4 | |

| Record name | NSC78701 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methyl-6H-indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

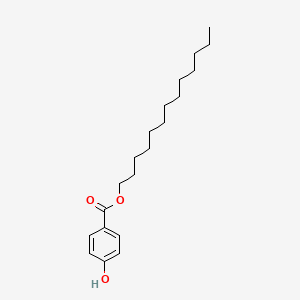

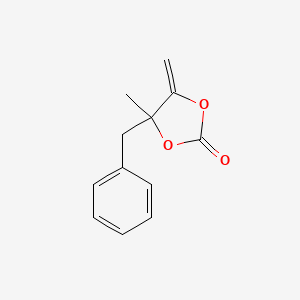

![Benzeneaceticacid, a-[(4-hydroxyphenyl)methylene]-](/img/structure/B3056195.png)

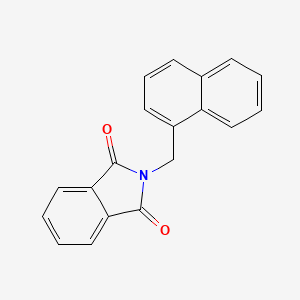

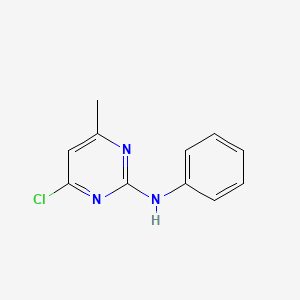

![Bicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B3056197.png)

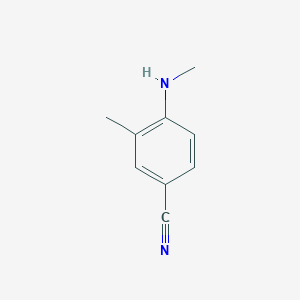

![4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid](/img/structure/B3056213.png)